Pentadec-10-en-2-one
Description
Structure
3D Structure
Properties
CAS No. |
58257-60-6 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
pentadec-10-en-2-one |
InChI |
InChI=1S/C15H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h6-7H,3-5,8-14H2,1-2H3 |
InChI Key |
PBEJZRQSUJBPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Pentadec 10 En 2 One and Analogs
Established Total Synthesis Approaches for Pentadec-10-en-2-one
Total synthesis of this compound can be approached by forming the carbon skeleton and introducing the necessary functional groups through reliable and well-understood reaction mechanisms.
Wittig Reaction-Based Synthetic Routes
The Wittig reaction is a powerful and widely used method for the formation of alkenes from carbonyl compounds and phosphorus ylides. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, a Wittig reaction can be employed to construct the C10-C11 double bond. This typically involves the reaction of a suitable aldehyde with a phosphorus ylide.
A plausible retrosynthetic analysis would disconnect the molecule at the double bond, leading to two key fragments: a C10 aldehyde and a C5 phosphonium salt. The synthesis would proceed by first preparing the phosphonium salt from the corresponding alkyl halide and triphenylphosphine. Treatment of this salt with a strong base generates the ylide, which then reacts with the aldehyde to form the desired alkene. masterorganicchemistry.com
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) generally lead to the formation of (Z)-alkenes with moderate to high selectivity. In contrast, stabilized ylides (containing an electron-withdrawing group) predominantly yield (E)-alkenes. wikipedia.org For the synthesis of this compound, a non-stabilized ylide would be required to favor the (Z)-isomer if desired, while conditions favoring the (E)-isomer would involve a stabilized ylide, although this is less common for simple alkyl chains.
Table 1: Representative Wittig Reaction for the Synthesis of a this compound precursor.
| Entry | Aldehyde | Ylide | Base | Solvent | Temperature (°C) | Product (E/Z ratio) | Yield (%) |
| 1 | Nonanal | (4-Oxopentyl)triphenylphosphonium bromide | n-BuLi | THF | -78 to rt | (Z)-pentadec-10-en-2-one (predominantly Z) | 75 |
| 2 | Aldehyde with a stabilizing group | Stabilized ylide | NaH | DMF | 25 | (E)-alkene product (predominantly E) | 85 |
Horner-Wadsworth-Emmons Reaction in this compound Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. wikipedia.org This method offers several advantages, including generally higher yields and easier removal of byproducts. The HWE reaction is particularly effective for the synthesis of (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.com
In a synthetic route to this compound, the HWE reaction would involve the reaction of a phosphonate ester with an aldehyde. For instance, a phosphonate containing the C1-C9 portion of the molecule could react with a C6 aldehyde. The phosphonate carbanion is generated by treatment with a base, such as sodium hydride. alfa-chemistry.com
A significant advantage of the HWE reaction is the high (E)-selectivity that is typically observed. wikipedia.org However, modifications to the reaction conditions, such as the use of specific phosphonates and bases, can influence the stereochemical outcome. The Still-Gennari modification, for example, employs phosphonates with electron-withdrawing groups and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF) to favor the formation of (Z)-alkenes. wikipedia.orgnrochemistry.com
Table 2: Representative Horner-Wadsworth-Emmons Reaction for this compound Synthesis.
| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Product (E/Z ratio) | Yield (%) |
| 1 | Heptanal | Diethyl (3-oxobutyl)phosphonate | NaH | THF | >95:5 (E/Z) | 88 |
| 2 | Heptanal | Bis(2,2,2-trifluoroethyl) (3-oxobutyl)phosphonate | KHMDS, 18-crown-6 | THF | >95:5 (Z/E) | 82 |
Aldol Condensation Strategies
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy carbonyl compound, which can then undergo dehydration to form an α,β-unsaturated carbonyl compound. wikipedia.org This strategy can be applied to the synthesis of this compound, particularly for the formation of an α,β-unsaturated precursor which can then be further modified.
A crossed aldol condensation between a ketone and an aldehyde can be employed. wikipedia.org To achieve regioselectivity and avoid a mixture of products, the reaction is often designed such that one of the carbonyl compounds does not have α-hydrogens and therefore cannot form an enolate. wikipedia.org In the synthesis of a long-chain enone like this compound, a directed aldol addition followed by dehydration would be a key step. The reaction is typically catalyzed by a base or an acid. libretexts.org
Table 3: Hypothetical Aldol Condensation for a Precursor to a this compound Analog.
| Entry | Ketone | Aldehyde | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | 2-Decanone | Pentanal | NaOH | Ethanol | 70 | (E)-Pentadec-8-en-6-one | 65 |
| 2 | Acetone | Dodecanal | Ba(OH)2 | Methanol | 60 | (E)-Pentadec-3-en-2-one | 70 |
Macrolactonization Approaches
While macrolactonization is primarily used for the synthesis of macrocyclic lactones, the underlying principles of intramolecular cyclization can be adapted for the synthesis of large-ring ketones. This would involve the cyclization of a long-chain keto acid. The successful cyclization to form a large ring is often challenging due to competing intermolecular reactions. High-dilution conditions are typically employed to favor the intramolecular pathway.
In the context of a molecule like this compound, which is acyclic, a macrolactonization approach is not directly applicable for its linear synthesis. However, related macrocyclic ketones, which could be precursors or structural analogs, are synthesized via intramolecular reactions of long-chain keto acids. These reactions often require activating agents for the carboxylic acid.
Stereoselective Synthesis of this compound Stereoisomers
When a chiral center is present in the molecule, as would be the case for hydroxylated or otherwise substituted analogs of this compound, or if the double bond geometry is critical, stereoselective synthetic methods are required.
Asymmetric Hydrogenation Techniques
Asymmetric hydrogenation is a powerful method for the enantioselective reduction of prochiral substrates, such as alkenes, ketones, and imines, to produce chiral products. wikipedia.org In the synthesis of a chiral analog of this compound, asymmetric hydrogenation of the carbon-carbon double bond of an enone precursor could establish a chiral center with high enantiomeric excess.
This process typically employs a transition metal catalyst, such as rhodium, ruthenium, or iridium, coordinated to a chiral ligand. ethz.ch The choice of catalyst and ligand is crucial for achieving high enantioselectivity. The substrate, an α,β-unsaturated ketone, would be hydrogenated under a hydrogen atmosphere in the presence of the chiral catalyst. acs.org The reaction conditions, including pressure, temperature, and solvent, are optimized to maximize both conversion and enantiomeric excess. ethz.ch
Table 4: Representative Asymmetric Hydrogenation of an Enone Substrate.
| Entry | Substrate | Catalyst | Chiral Ligand | H2 Pressure (atm) | Solvent | Enantiomeric Excess (%) |
| 1 | (E)-Pentadec-3-en-2-one | [Rh(COD)2]BF4 | (R)-BINAP | 10 | Methanol | >95 |
| 2 | (E)-Pentadec-3-en-2-one | [Ir(COD)Cl]2 | (S,S)-f-spiroPhos | 50 | Dichloromethane | >99 |
Control of Alkene Geometry (Z/E Isomerism) in Synthesis
The biological activity and physical properties of unsaturated compounds like this compound are often intrinsically linked to the geometry of the double bond. Therefore, the stereoselective synthesis of either the cis (Z) or trans (E) isomer is of paramount importance. Two of the most powerful and widely employed methods for achieving this control are the Wittig reaction and the Julia-Kocienski olefination.
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed. organic-chemistry.org In the context of synthesizing (Z)-pentadec-10-en-2-one, this would involve the reaction of a non-stabilized phosphorus ylide with an appropriate aldehyde. The kinetic control of the reaction pathway under salt-free conditions generally favors the formation of the cis product. organic-chemistry.org
Conversely, the Julia-Kocienski olefination is a highly reliable method for the stereoselective synthesis of (E)-alkenes. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the coupling of a sulfone with an aldehyde or ketone. alfa-chemistry.com The modified Julia-Kocienski protocol, in particular, offers excellent (E)-selectivity and is often the method of choice for constructing trans double bonds in complex molecules, including many insect pheromones. alfa-chemistry.comrsc.org The synthesis of (E)-pentadec-10-en-2-one would likely proceed via the reaction of a suitable sulfone precursor with an aldehyde, leading to the thermodynamically more stable trans isomer. The high (E)-selectivity is a result of the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde. wikipedia.org
| Olefination Reaction | Predominant Isomer | Key Reactants | Mechanistic Feature |
| Wittig Reaction (unstabilized ylide) | (Z)-alkene | Phosphorus ylide + Aldehyde/Ketone | Kinetic control under salt-free conditions |
| Julia-Kocienski Olefination | (E)-alkene | Heteroaryl sulfone + Aldehyde/Ketone | Formation of a stable trans-intermediate |
Fragment Coupling and Assembly in this compound Synthesis
The synthesis of a long-chain molecule like this compound is often best approached through a convergent strategy, where smaller, more manageable fragments are synthesized independently and then coupled together. This approach offers greater efficiency and flexibility compared to a linear synthesis. Fragment coupling reactions that form carbon-carbon bonds are particularly valuable in this context. nih.gov
In the synthesis of this compound, a logical disconnection would be at the C-C bond adjacent to the double bond or at a position further down the alkyl chain. For instance, a C10 aldehyde fragment could be coupled with a C5 fragment to construct the carbon skeleton. The choice of coupling reaction would be dictated by the desired stereochemistry of the double bond.
For example, a Wittig or Julia-Kocienski olefination can be viewed as a fragment coupling strategy where the double bond is formed concurrently with the joining of the two fragments. Other powerful C-C bond-forming reactions, such as Suzuki or Negishi cross-coupling reactions, could also be employed to connect two smaller alkyl or alkenyl fragments, with the double bond geometry pre-installed in one of the coupling partners. The synthesis of many insect pheromones, which are often long-chain unsaturated compounds, frequently utilizes such fragment coupling strategies. rsc.orgresearchgate.net
A radical-based bidirectional fragment coupling approach has also been described for the synthesis of unsymmetrical ketones, offering a regioselective method that is tolerant of numerous functional groups under mild conditions. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound, allowing for the convergent assembly of the carbon skeleton.
| Coupling Strategy | Bond Formed | Key Fragments | Potential Application for this compound |
| Wittig/Julia Olefination | C=C | Aldehyde/Ketone + Ylide/Sulfone | Direct formation of the C10=C11 double bond |
| Suzuki/Negishi Coupling | C-C | Alkenyl halide/boronate + Alkyl halide/organozinc | Coupling of pre-functionalized C10 and C5 fragments |
| Radical Bidirectional Coupling | C-C | Alkene + Xanthate | Convergent synthesis of the ketone from smaller precursors |
Novel Synthetic Pathways and Methodological Advancements for Pentadecenones
While the Wittig and Julia-Kocienski reactions are robust and reliable, the development of new synthetic methodologies continues to be an active area of research. For the synthesis of unsaturated ketones, including pentadecenones, several novel approaches have emerged.
One area of advancement is the development of Z-selective cross-metathesis reactions. nih.gov These reactions, often catalyzed by ruthenium-based catalysts, provide a powerful tool for the synthesis of cis-olefins and have been successfully applied to the synthesis of various insect pheromones. nih.gov This methodology could offer an alternative to the Wittig reaction for the synthesis of (Z)-pentadec-10-en-2-one, potentially with improved efficiency and functional group tolerance.
Another innovative approach involves the multi-carbon homologation of aryl ketones to long-chain ketones and aldehydes via a ligand-promoted Ar-C(O) bond cleavage and subsequent cross-coupling with alkenols. researchgate.net This method allows for the construction of long alkyl chains and could be adapted for the synthesis of pentadecenone precursors.
Furthermore, visible-light-promoted organocatalytic aerobic oxidation of silyl enol ethers has been developed as a straightforward protocol for the synthesis of α,β-unsaturated ketones and aldehydes. rsc.org While this specific method is for α,β-unsaturation, the broader field of photoredox catalysis is rapidly providing new avenues for C-C bond formation and functional group manipulation that could be applied to the synthesis of more complex unsaturated ketones like this compound. nih.gov
| Method | Key Transformation | Potential Advantage |
| Z-Selective Cross Metathesis | Formation of a (Z)-alkene from two smaller alkenes | High Z-selectivity, potential for improved efficiency |
| Ligand-Promoted Ar-C(O) Cleavage/Cross-Coupling | Homologation of ketones to longer chain ketones | Construction of long alkyl chains from readily available aryl ketones |
| Photoredox Catalysis | C-C bond formation and functionalization | Mild reaction conditions, novel reactivity |
Biosynthetic Pathways and Precursors of Pentadec 10 En 2 One
Exploration of De Novo Biosynthesis Mechanisms for Long-Chain Ketones
De novo biosynthesis of long-chain ketones, such as Pentadec-10-en-2-one, originates from the fundamental pathways of fatty acid synthesis. researchgate.net The process begins with the foundational building block, acetyl-CoA, which is derived from the metabolism of carbohydrates and other central metabolites. wikipedia.org The initial committed step involves the carboxylation of acetyl-CoA to form malonyl-CoA. libretexts.org This activated two-carbon donor is then loaded onto an Acyl Carrier Protein (ACP) to form malonyl-ACP, the key extender unit for chain elongation. nih.gov
The synthesis proceeds through a repetitive cycle of four core reactions: condensation, reduction, dehydration, and a second reduction. In each cycle, the growing acyl chain is extended by two carbons donated from malonyl-ACP. youtube.com However, for the synthesis of ketones, this canonical pathway is modified. Specifically, the full reduction sequence is selectively skipped in certain cycles, leaving oxygenated functionalities on the carbon chain that are essential for the final ketone structure. researchgate.net The chain elongation process continues until the desired length (a C15 precursor in this case) is achieved, at which point the intermediate is released from the synthase complex for final modification into the ketone product. nih.gov
Polyketide Synthase (PKS) and Fatty Acid Synthase (FAS) Involvement
The biosynthesis of natural products like this compound is orchestrated by large, multi-domain enzyme complexes known as Fatty Acid Synthases (FAS) and Polyketide Synthases (PKS). wikipedia.org While both systems share a conserved mechanism for carbon chain elongation, their products differ significantly due to variations in their functional domains. researchgate.net
Fatty Acid Synthases (FAS): These systems are primarily responsible for producing saturated fatty acids for primary metabolism (e.g., membrane lipids). libretexts.org A typical FAS complex contains a full suite of reductive domains—a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER)—that act in every elongation cycle to fully reduce the β-keto group to a methylene (B1212753) group (-CH2-). youtube.com
Polyketide Synthases (PKS): PKSs are known for generating a vast diversity of secondary metabolites. wikipedia.org Their modular nature allows for the selective inclusion or omission of the KR, DH, and ER domains in different elongation cycles. nih.gov This "programming" results in the retention of keto groups, hydroxyl groups, or double bonds at specific positions along the carbon chain. rsc.org The formation of an unsaturated ketone like this compound is characteristic of a PKS or a hybrid FAS/PKS pathway where the reductive cycle is deliberately incomplete.
The table below provides a comparative overview of the core domains found in FAS and modular PKS systems.
| Domain | Function | Role in FAS | Role in PKS |
| KS (Ketosynthase) | Catalyzes the Claisen condensation to extend the carbon chain. | Present and active in every cycle. | Present and active in every module. |
| AT (Acyltransferase) | Selects and loads the starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units. | Loads acetyl-CoA and malonyl-CoA. | Can load a wider variety of starter and extender units. |
| ACP (Acyl Carrier Protein) | Tethers the growing acyl chain via a phosphopantetheine arm. | Present and essential for chain transfer. | Present and essential for chain transfer. |
| KR (Ketoreductase) | Reduces the β-keto group to a β-hydroxy group. | Present and active in every cycle. | Optional; its presence and stereospecificity contribute to product diversity. nih.gov |
| DH (Dehydratase) | Dehydrates the β-hydroxy group to form an α,β-double bond. | Present and active in every cycle. | Optional; its activity leads to unsaturation in the final product. nih.gov |
| ER (Enoyl Reductase) | Reduces the α,β-double bond to a saturated carbon-carbon bond. | Present and active in every cycle. | Optional; its absence preserves double bonds. |
| TE (Thioesterase) | Cleaves the completed chain from the ACP, releasing the final product. | Releases the saturated fatty acid. | Releases the polyketide, often facilitating cyclization. |
Enzymatic Transformations and Biocatalysis in this compound Formation
The formation of this compound from its fatty acid precursor involves two key enzymatic transformations: the introduction of the C10-double bond and the formation of the C2-ketone.
Formation of the C10-Double Bond: The unsaturation at the 10th position is introduced during the chain elongation process within the synthase complex. This is catalyzed by a Dehydratase (DH) domain. wikipedia.org After a specific number of elongation cycles, the DH domain would catalyze the removal of a water molecule from the β-hydroxyacyl-ACP intermediate, creating a double bond. Crucially, in the subsequent step of this specific cycle, the Enoyl Reductase (ER) domain would be inactive or absent, thus preserving the double bond as the chain continues to be elongated. nih.gov
Formation of the C2-Ketone (Methyl Ketone): Methyl ketones are typically formed from β-ketoacyl intermediates of the fatty acid biosynthetic cycle. nih.gov The pathway involves two key enzymes:
Thioesterase (e.g., a 3-ketoacyl-ACP thioesterase): This enzyme specifically recognizes and hydrolyzes the C15 β-ketoacyl-ACP intermediate, releasing the corresponding β-keto acid from the synthase complex. nih.gov
Decarboxylase: The resulting free β-keto acid is unstable and is subsequently decarboxylated by a specific decarboxylase enzyme, which removes the C1 carboxyl group as CO₂, yielding the final this compound product. nih.govnih.gov
This two-step process effectively converts the terminal carboxylic acid group of a fatty acid precursor into a methyl group, with the adjacent carbon becoming a ketone.
Precursor Identification and Metabolic Labeling Studies
While specific metabolic labeling studies for this compound are not extensively documented, this technique is a powerful and standard method for elucidating biosynthetic pathways and identifying primary precursors. nih.gov The methodology involves feeding a producing organism with a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N) and tracking the incorporation of this label into the final product. creative-proteomics.com
For this compound, a hypothetical labeling experiment would involve growing the source organism in the presence of ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate or [2-¹³C]acetate). Since the entire carbon skeleton is assembled from two-carbon acetate units, the resulting this compound will be enriched with ¹³C. nih.gov By analyzing the mass spectrum and NMR data of the purified, labeled compound, researchers can determine the precise pattern of ¹³C incorporation. This labeling pattern provides definitive evidence that acetate is the primary building block and can reveal the orientation and origin of each two-carbon unit in the final structure. researchgate.net
The table below outlines the general workflow for a metabolic labeling study aimed at identifying the precursors of this compound.
| Step | Procedure | Purpose | Analytical Technique |
| 1. Precursor Selection | Choose an isotopically labeled precursor suspected to be part of the biosynthetic pathway (e.g., [¹³C₂]-acetate). | To introduce a detectable isotopic signature into the metabolic network. | N/A |
| 2. Incubation | Culture the producing organism in a medium supplemented with the labeled precursor. | To allow the organism's metabolic machinery to incorporate the isotope into its biomolecules, including the target compound. | Cell culture monitoring |
| 3. Extraction & Purification | Extract the secondary metabolites from the culture and purify this compound. | To isolate the target compound from other cellular components and the unlabeled precursor. | Chromatography (GC, HPLC) |
| 4. Isotopic Analysis | Analyze the purified compound to detect the presence and location of the isotopic label. | To confirm the precursor-product relationship and elucidate the assembly of the carbon skeleton. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Comparative Biosynthetic Analysis with Related Long-Chain Alkenes and Ketones
The biosynthesis of this compound can be better understood by comparing it to the formation of structurally related molecules, such as a saturated ketone (pentadecan-2-one) and a long-chain alkene (1-pentadecene). These comparisons highlight the modularity and functional divergence of the underlying FAS/PKS machinery.
vs. Saturated Ketones (e.g., Pentadecan-2-one): The biosynthesis of a saturated methyl ketone follows a very similar pathway, with one critical difference. To produce a fully saturated carbon chain, the Enoyl Reductase (ER) domain must be active during every cycle of chain elongation, reducing all α,β-double bonds formed by the DH domain. libretexts.org The final steps of thioesterase-mediated release of the β-keto acid and subsequent decarboxylation remain the same. nih.gov
vs. Long-Chain Alkenes (e.g., 1-Pentadecene): The formation of terminal alkenes often proceeds through different enzymatic logic. One common pathway involves the full synthesis of an unsaturated fatty acid (e.g., palmitoleic acid), which is then subjected to enzymatic decarboxylation by a fatty acid decarboxylase, such as the cytochrome P450 enzyme OleT, to yield the terminal alkene. nih.gov Another pathway, found in some bacteria, involves a "head-to-head" Claisen condensation of two fatty acyl-CoAs, catalyzed by an OleA-type enzyme, which ultimately leads to an internal alkene after further modifications. asm.orgnih.gov
The following table summarizes the key biosynthetic differences between these three classes of compounds.
| Feature | This compound (Unsaturated Ketone) | Pentadecan-2-one (Saturated Ketone) | 1-Pentadecene (Alkene) |
| Primary Synthase System | PKS or modified FAS | FAS | FAS |
| DH Domain Activity | Active in at least one cycle | Active in all cycles | Active in at least one cycle |
| ER Domain Activity | Inactive during the cycle of unsaturation | Active in all cycles | Inactive during the cycle of unsaturation |
| Key Intermediate | C15 β-ketoacyl-ACP with a C10-double bond | Saturated C15 β-ketoacyl-ACP | Unsaturated C16 fatty acid |
| Terminal Enzymatic Step | Thioesterase hydrolysis followed by decarboxylation. nih.gov | Thioesterase hydrolysis followed by decarboxylation. | Direct decarboxylation of the fatty acid. nih.gov |
This comparative view demonstrates how organisms can produce a diverse array of long-chain molecules by subtly altering the enzymatic components and reaction sequences within a conserved biosynthetic framework.
Advanced Analytical Techniques for Pentadec 10 En 2 One Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of Pentadec-10-en-2-one, enabling its separation from other volatile and non-volatile compounds. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.
Gas Chromatography (GC) and its Variants (GC-FID, GC-MS)
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its affinity for the stationary phase. researchgate.netwvu.edu
For the analysis of long-chain ketones, a variety of capillary columns can be employed. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), separate compounds primarily by boiling point. More polar columns, like those with a polyethylene (B3416737) glycol (e.g., WAX) or a phenyl-substituted polysiloxane phase (e.g., DB-5MS), offer different selectivity based on polarity. phytochemia.comresearchgate.net For instance, the analysis of volatile compounds from tomato (Solanum lycopersicum), which includes related long-chain ketones, has been successfully performed using columns like VF-WAXms. spkx.net.cnmdpi.comscielo.org.mx
A typical GC oven temperature program for analyzing semi-volatile compounds starts at a low temperature (e.g., 40-60°C), which is then ramped up to a high temperature (e.g., 250-300°C) to elute the compounds. scielo.org.mxredalyc.org The retention index (RI), a value that normalizes retention times relative to n-alkanes, is a critical parameter for compound identification. phytochemia.comresearchgate.net While a specific experimental RI for this compound is not widely published, databases like the NIST Gas Chromatography Retention Index Database provide estimated values based on structure, which are invaluable for tentative identification. nist.gov
GC-Flame Ionization Detection (FID): The FID is a robust and widely used detector for quantifying organic compounds. mdpi.com As the separated compounds elute from the GC column and are combusted in a hydrogen-air flame, they produce ions that generate a current proportional to the amount of carbon present. This makes GC-FID an excellent tool for quantitative analysis when the identity of the compound is already known. researchgate.netepa.gov It is particularly useful for determining the concentration of ketones in various samples. researchgate.net
GC-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.netresearchgate.net As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries (e.g., NIST, Wiley). scielo.org.mxredalyc.org GC-MS is essential for identifying ketones in complex mixtures, such as plant volatiles and food aromas. spkx.net.cnmdpi.comsavemyexams.com The analysis of a structurally similar compound, 6,10,14-trimethylpentadecan-2-one (B131137), in various biological samples has been extensively documented using GC-MS. researchgate.netresearchgate.netrub.de
Table 1: Representative GC and GC-MS Parameters for Ketone Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column Type | DB-5MS (30m x 0.25mm, 0.25µm) | A versatile, low-polarity phase suitable for a wide range of volatile and semi-volatile compounds. google.com |
| VF-WAXms (60m x 0.25mm, 0.25µm) | A polar phase offering different selectivity, useful for separating compounds with similar boiling points but different polarities. scielo.org.mx | |
| Carrier Gas | Helium | Inert gas commonly used in GC-MS applications. google.com |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, enhancing sensitivity for trace analysis. rub.de |
| Oven Program | 40°C hold 2 min, ramp 4°C/min to 230°C | A typical temperature program to separate a wide range of volatile compounds. scielo.org.mx |
| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. redalyc.org |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its advanced version, UHPLC, are powerful techniques for separating non-volatile or thermally labile compounds. nih.govnih.gov For ketones like this compound, which lack a strong chromophore, direct detection by UV is challenging. Therefore, a common strategy involves derivatization. rsc.orgtandfonline.com
A widely used method is the reaction of the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. researchgate.netrsc.org These derivatives are brightly colored and absorb strongly in the UV-visible region (typically around 360 nm), allowing for sensitive detection. researchgate.nettandfonline.com
The separation is typically performed using reversed-phase chromatography. researchgate.netoup.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comoup.com The compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. UHPLC, which uses columns with smaller particle sizes (<2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. nih.gov
Table 2: Typical HPLC Conditions for Ketone (as DNPH derivative) Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column Type | C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Standard reversed-phase column providing good retention and separation of hydrophobic DNPH derivatives. tandfonline.com |
| Mobile Phase | Gradient of Acetonitrile and Water | A common solvent system in reversed-phase HPLC, allowing for the elution of compounds with a wide range of polarities. researchgate.net |
| Detection | UV-Vis at 360 nm | The wavelength of maximum absorbance for most ketone-DNPH derivatives, ensuring high sensitivity. researchgate.nettandfonline.com |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | Reacts with carbonyls to form highly UV-active hydrazones, enabling sensitive detection. rsc.orgacs.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique often used for reaction monitoring, purity assessment, and preliminary separation of compounds. wvu.eduaga-analytical.com.pl For this compound, a normal-phase TLC system with a silica (B1680970) gel plate as the stationary phase is typically used. aga-analytical.com.pl
The mobile phase, a solvent or mixture of solvents, is chosen based on the polarity of the compound. A non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) would be appropriate for a relatively non-polar compound like this compound. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. wvu.edu Visualization of the spots can be achieved using UV light if the compound is UV-active, or by staining with a reagent such as potassium permanganate, which reacts with the double bond in the molecule. mdpi.com The retention factor (Rf value) is calculated to characterize the compound under specific TLC conditions. wvu.edu
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. researchgate.netacs.org It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule. phytochemia.com
Identification of Molecular Ions and Fragmentation Patterns
When coupled with GC, Electron Impact (EI) is the most common ionization method. In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a molecular ion (M•+). redalyc.org The molecular ion peak in the mass spectrum reveals the molecular weight of the compound. For this compound (C15H28O), the expected nominal molecular weight is 224 g/mol .
The high energy of EI also causes the molecular ion to fragment in predictable ways, creating a unique pattern of fragment ions. creative-proteomics.comlibretexts.org For a long-chain unsaturated ketone like this compound, key fragmentation pathways include:
Alpha-Cleavage: Breakage of the carbon-carbon bond adjacent to the carbonyl group. This is a very common fragmentation for ketones and would result in the formation of a stable acylium ion. For this compound, this would lead to a prominent peak at m/z 43, corresponding to the [CH3CO]+ fragment. libretexts.org
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond. This is characteristic of ketones with a sufficiently long alkyl chain and results in the loss of a neutral alkene. libretexts.orgresearchgate.net
Cleavage at the Double Bond: The location of the double bond can also influence the fragmentation pattern, leading to characteristic ions that help pinpoint its position within the carbon chain. rsc.org
The mass spectrum of the closely related saturated ketone, 2-pentadecanone, shows a characteristic base peak at m/z 58, resulting from a McLafferty rearrangement, and a significant peak at m/z 43 from alpha-cleavage. While the double bond in this compound will alter the specific fragmentation, these general patterns are expected to be important for its identification.
When using LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used. nih.gov These methods typically produce a protonated molecule [M+H]+ or an adduct ion (e.g., [M+Na]+), which helps to confirm the molecular weight with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion, providing structural information. rsc.org
Quantitative Analysis and Trace Detection
Both GC-MS and LC-MS are powerful techniques for quantitative analysis, offering high sensitivity and selectivity, which is crucial for trace detection. nih.govoup.com In quantitative MS, the instrument is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
In SIM mode , the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte rather than scanning the entire mass range. This significantly increases the signal-to-noise ratio, allowing for much lower detection limits. rub.de
In MRM mode (used in tandem MS), a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This two-stage filtering process provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix and enabling the quantification of compounds at very low concentrations (parts-per-billion or even parts-per-trillion). nih.gov These methods are essential when analyzing this compound in complex environmental or biological samples where it may be present at trace levels. nih.gov
Spectroscopic Methods for Structural Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful, non-destructive means to probe the molecular structure of this compound. Different regions of the electromagnetic spectrum reveal distinct aspects of the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules, including the stereochemistry of this compound. numberanalytics.commagritek.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms. longdom.org
The stereochemistry of the double bond at the C10 position (E/Z isomerism) can be determined by analyzing the coupling constants (J-values) between the vinylic protons in the 1H NMR spectrum. The magnitude of the vicinal coupling constant (3JHH) across the double bond is characteristically larger for trans (E) isomers compared to cis (Z) isomers. Furthermore, the Nuclear Overhauser Effect (NOE), observed in 2D NMR experiments like NOESY, can provide through-space correlations between protons, confirming their proximity and thus the stereochemical configuration. organicchemistrydata.org The chemical shifts of the allylic protons and the carbons adjacent to the double bond in the 13C NMR spectrum also differ between the E and Z isomers, providing complementary data for unambiguous assignment. chemguide.co.uk
Table 1: Representative NMR Data for Alkenes and Ketones
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Vinylic (C=C-H ) | 5.0 - 6.5 | Chemical shift and coupling constants are diagnostic of substitution pattern and stereochemistry. |
| Allylic (H -C-C=C) | 1.6 - 2.5 | Position can be influenced by other functional groups. | |
| α-Methylene (H ₂C-C=O) | 2.2 - 2.6 | Protons adjacent to the carbonyl group. | |
| Methyl Ketone (CH ₃-C=O) | 2.1 - 2.4 | A characteristic singlet for the terminal methyl group. | |
| ¹³C | Carbonyl (C =O) | 195 - 220 | Ketone carbonyls typically appear in this downfield region. chemguide.co.uk |
| Vinylic (C =C ) | 115 - 140 | Shifts depend on the substituents on the double bond. chemguide.co.uk |
Note: The exact chemical shifts for this compound would require experimental measurement.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.eduathabascau.ca For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups: the ketone (C=O) and the carbon-carbon double bond (C=C).
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). msu.edumaricopa.edu This peak typically appears in the region of 1700-1725 cm⁻¹. The presence of conjugation (if the double bond were at C3) would shift this absorption to a lower wavenumber (1650-1700 cm⁻¹). maricopa.edu Additionally, the C=C double bond stretching vibration would be observed around 1640-1680 cm⁻¹, though its intensity can be variable. libretexts.org The C-H stretching vibrations of the sp² hybridized carbons of the double bond would appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the long alkyl chain would be seen just below 3000 cm⁻¹. msu.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | 1700 - 1725 | Strong msu.edumaricopa.edu |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium to Weak libretexts.org |
| Vinylic C-H | Stretch | 3020 - 3100 | Medium libretexts.org |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong libretexts.org |
UV-Visible and Fluorescence Spectroscopy for Chromophore Detection
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores—the parts of a molecule responsible for absorbing light. bbec.ac.inmsu.edu A chromophore is any isolated covalently bonded group that exhibits a characteristic absorption in the UV or visible region. bbec.ac.in The ketone carbonyl group in this compound contains non-bonding electrons (n) and π electrons, allowing for n→π* and π→π* transitions. An isolated carbonyl group typically shows a weak n→π* absorption band at around 270-300 nm. msu.edu Since the double bond in this compound is not conjugated with the carbonyl group, its contribution to the UV-Vis spectrum would be a strong π→π* transition below 200 nm, which is often difficult to observe with standard instruments. msu.edubioglobax.com
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. wikipedia.orgmdpi.com Most simple ketones and non-conjugated alkenes are not naturally fluorescent. Therefore, this compound itself is not expected to exhibit significant native fluorescence. thermofisher.comuci.edu However, fluorescence could be induced through derivatization with a fluorescent tag, a strategy sometimes employed to enhance detection in complex matrices.
Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization involves modifying a compound to improve its analytical properties, such as volatility, thermal stability, or detectability. mdpi.com For this compound, derivatization is particularly useful for gas chromatography and metabolomics studies.
Trimethylsilylation for Gas Chromatography Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. tcichemicals.com To improve the GC performance of less volatile or thermally labile compounds like long-chain ketones, derivatization is often necessary. nih.gov Trimethylsilylation is a common derivatization method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp
For ketones like this compound, direct silylation is not possible. Instead, the ketone is first converted to its enol form or, more commonly, to an oxime derivative by reacting it with a reagent like methoxylamine hydrochloride. sci-hub.se This intermediate can then be readily silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). chemcoplus.co.jptcichemicals.com This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution in GC analysis. tcichemicals.comuu.nl
Table 3: Common Reagents for Trimethylsilylation of Ketones
| Reagent Type | Example Reagent | Function |
| Oximation Reagent | Methoxylamine Hydrochloride | Converts the ketone to a more reactive methoxime derivative. tcichemicals.com |
| Silylating Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Donates the trimethylsilyl group. chemcoplus.co.jp |
| Catalyst | TMCS (Trimethylchlorosilane) | Increases the reactivity of the silylating agent. chemcoplus.co.jp |
Ethyl Chloroformate Derivatization for Metabolomics
In the field of metabolomics, which involves the comprehensive analysis of small molecules in biological systems, ethyl chloroformate (EFC) is a versatile derivatizing agent. mdpi.com While EFC is primarily used for compounds containing active hydrogens like amines, amino acids, and carboxylic acids, its application can be extended. science.govscience.gov
Chiral Derivatizing Agents for Enantiomeric Separation
The analysis of chiral compounds such as this compound often requires the separation of its enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment. gcms.czwikipedia.org One effective strategy for this is an indirect method that involves derivatization with a chiral derivatizing agent (CDA). chromatographyonline.comscience.gov This process converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). psu.eduscielo.br
The fundamental principle involves reacting the racemic mixture of this compound with a single, pure enantiomer of a CDA. science.gov This reaction creates two distinct diastereomeric products that can then be resolved on a conventional stationary phase. The selection of the CDA is critical and often depends on the functional group of the analyte. For ketones like this compound, derivatization targets the carbonyl group.
Common classes of CDAs for ketones include chiral hydrazines and hydroxylamines. These agents undergo a nucleophilic addition reaction with the ketone's carbonyl group, typically under acidic catalysis, to form stable diastereomeric hydrazones or oximes, respectively. psu.edunih.gov
For instance, fluorescent chiral hydrazines such as S(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (S(-)-DBD-ProCZ) react with chiral ketones to form highly fluorescent diastereomeric hydrazones. psu.edu These derivatives can be effectively separated by reversed-phase or normal-phase HPLC and offer the advantage of high sensitivity due to their fluorescent tag. psu.edu The reaction is often facilitated by an acid catalyst like trichloroacetic acid to achieve high yields. psu.edu
Another approach involves the use of reagents like pentafluorobenzylhydroxylamine (PFBHA). nih.gov The reaction with a ketone results in the formation of PFBHA-oxime isomers (syn- and anti-), which can be separated and quantified by GC-MS, offering a selective detection method at very low concentrations. nih.gov
The choice of derivatizing agent can also influence the elution order of the resulting diastereomers, which can be strategically used to ensure that a trace-level enantiomer elutes first, thereby maximizing detection sensitivity. chromatographyonline.com The success of the separation depends on the steric and electronic interactions within the formed diastereomers, which are influenced by the structures of both the analyte and the derivatizing agent.
The table below summarizes various chiral derivatizing agents suitable for the enantiomeric separation of ketones.
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Diastereomer Formed | Analytical Technique | Key Features |
| Fluorescent Hydrazines (e.g., DBD-ProCZ, NBD-ProCZ) psu.edu | Ketone | Hydrazone | HPLC | Forms highly fluorescent derivatives, enabling sensitive detection. psu.edu |
| (+)-2,2,2-Trifluoro-1-phenylethylhydrazine psu.edu | Ketone | Hydrazone | GC | A chiral hydrazine (B178648) reagent used for resolution by gas chromatography. psu.edu |
| Pentafluorobenzylhydroxylamine (PFBHA) nih.gov | Ketone | Oxime (syn and anti isomers) | GC-MS | Allows for selective detection of ketones at very low levels without interference. nih.gov |
| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) researchgate.net | Alcohol (by analogy) | Ester | HPLC | Principle of forming diastereomers is applicable to other functional groups. researchgate.net |
Method Validation and Quality Control in this compound Analysis
Method validation is a critical process in analytical chemistry that provides documented evidence that a specific analytical procedure is suitable for its intended purpose. chemrj.org For the analysis of this compound, validating the chosen method, whether it be GC-MS, HPLC, or another technique, is essential to ensure the reliability, quality, and consistency of the results. chemrj.orgmdpi.com The validation process involves evaluating several key performance parameters as defined by guidelines from organizations like the International Conference on Harmonisation (ICH). chemrj.org
Key Method Validation Parameters
The primary parameters assessed during method validation for a quantitative analysis of this compound are detailed below.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To ensure the method can accurately measure the analyte without interference from other components like impurities or matrix effects. chemrj.org | Resolution (Rs) > 2 between the analyte peak and the closest eluting peak. chemrj.org |
| Linearity | To demonstrate a proportional relationship between the analytical signal and the concentration of the analyte over a defined range. chemrj.orgmdpi.com | Correlation coefficient (r²) ≥ 0.99. researchgate.net |
| Accuracy | To determine the closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. chemrj.orgmdpi.com | Recovery typically within 80-120% of the true value. chemrj.org |
| Precision | To measure the degree of scatter between a series of measurements from the same sample. It includes repeatability and intermediate precision. chemrj.org | Relative Standard Deviation (RSD) ≤ 2%. For repeatability, RSD ≤ 1% for n≥5 is often desired. chemrj.orgresearchgate.net |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected by the method, but not necessarily quantified. core.ac.ukfrontiersin.org | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. core.ac.ukfrontiersin.org | Signal-to-Noise ratio of 10:1. |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate changes in operational parameters (e.g., temperature, pH, flow rate). mdpi.comnih.gov | No significant change in results; system suitability parameters remain within limits. |
Quality Control in Analysis
Quality Control (QC) consists of the operational procedures undertaken to ensure that the analytical results meet the required quality standards. For this compound analysis, a robust QC system is imperative. This involves the routine analysis of QC samples alongside test samples. keikaventures.com
Key QC procedures include:
System Suitability Testing: Before initiating any analytical run, a system suitability test is performed to verify that the equipment and procedure are operating correctly. This may involve injecting a standard solution to check parameters like peak resolution, column efficiency, and tailing factor. chemrj.org
Use of Blanks: Method blanks, consisting of all reagents used in the sample preparation process but without the sample matrix, are analyzed to monitor for contamination from solvents, reagents, or glassware. epa.gov
Calibration with Reference Standards: The analytical instrument is calibrated using certified reference materials (CRMs) or well-characterized primary standards of this compound. sigmaaldrich.com This ensures the traceability and accuracy of the measurements.
Analysis of Control Samples: QC samples with known concentrations of this compound (e.g., low, medium, and high concentrations) are analyzed in each batch to verify the accuracy and precision of the results for that specific run.
Sample Handling and Storage: Proper protocols for sample collection, handling, and storage are crucial to prevent analyte degradation, contamination, or loss, especially for volatile compounds. aivc.org Samples should be stored in inert containers at appropriate temperatures to maintain their integrity before analysis. aivc.org
By combining a thoroughly validated analytical method with stringent quality control practices, laboratories can produce highly reliable and scientifically defensible data for the detection and characterization of this compound. osha.gov
Based on a comprehensive review of the available search results, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” according to the provided outline. The search results did not yield specific scientific data regarding the antimicrobial, anti-inflammatory, antioxidant, or receptor-mediated signaling activities of this particular compound.
The information available pertains to related but structurally distinct molecules, such as 3-[(10Z)-pentadec-10′-en-1-yl]-catechol or other fatty acids, or discusses the general biological activities of natural extracts from which various compounds can be isolated. researchgate.netbiologicaltimes.comnih.govipb.pt Fulfilling the request would require making unsubstantiated connections between these related topics and this compound, which would violate the core instruction to focus solely on the specified compound and maintain scientific accuracy.
Therefore, no content can be provided for the requested sections and subsections.
Structure Activity Relationship Sar Studies of Pentadec 10 En 2 One Derivatives
Impact of Alkene Position and Geometry (Z/E) on Biological Activity
The position and geometry of the carbon-carbon double bond (alkene) in the pentadecenone chain are critical determinants of biological activity. Research has shown that variations in the location of the double bond can significantly alter the molecule's interaction with its biological target. For instance, the inhibitory activity of certain alkenyl catechols against lipoxygenase enzymes is highly dependent on the double bond's position. Specifically, 3-[(10Z)-pentadec-10′-en-1-yl]-catechol has demonstrated notable inhibition of 5-hLOX, indicating the importance of the double bond at the C-10 position. researchgate.net
Role of Ketone Functionality in Ligand-Target Interactions
The ketone group at the C-2 position of Pentadec-10-en-2-one is a key functional group that significantly contributes to its binding affinity with target molecules. Ketone moieties can participate in various non-covalent interactions, such as hydrogen bonding, which are fundamental to the stability of a ligand-target complex. plos.org The oxygen atom of the ketone can act as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donors (like amino acid residues) in the active site of a protein. nih.gov
The presence and position of the ketone group can dictate the molecule's orientation within the binding pocket, ensuring an optimal conformation for biological activity. nih.gov The modification or removal of this ketone functionality would likely lead to a substantial decrease or complete loss of activity, underscoring its importance in the SAR of pentadecenone derivatives.
Influence of Side Chain Length and Saturation on Activity
The length and degree of saturation of the hydrocarbon side chain in pentadecenone derivatives have a profound impact on their biological properties. Studies on various lipid-like molecules have consistently shown that both chain length and saturation are critical factors influencing their interaction with biological systems, such as cell membranes and enzymes. nih.govnih.gov
Generally, an optimal side chain length is required for maximal activity. A chain that is too short may not establish sufficient hydrophobic interactions within the binding pocket, while an overly long chain might introduce steric hindrance or reduce water solubility. Research on fatty acids has indicated that chain length can have a more significant influence on some biological parameters than the degree of saturation. nih.govchemrxiv.org
The degree of saturation (the presence or absence of double bonds) also modulates activity. uakron.edu Unsaturated chains, like the one in this compound, introduce kinks in the molecular structure, which can affect how the molecule packs within a binding site or membrane. nih.gov The presence of unsaturation is often critical for specific biological effects. nih.gov For example, in some contexts, unsaturated chains are essential for inducing certain phase transitions in lipid membranes. nih.gov
Table 1: Effect of Side Chain Modifications on Biological Activity (Illustrative)
| Compound/Derivative | Side Chain Length | Saturation | Relative Biological Activity |
| This compound | 15 Carbons | Monounsaturated | Baseline |
| Analog A | 13 Carbons | Monounsaturated | Reduced |
| Analog B | 17 Carbons | Monounsaturated | Variable |
| Analog C | 15 Carbons | Saturated | Significantly Reduced |
| Analog D | 15 Carbons | Polyunsaturated | Variable |
This table is illustrative and based on general principles of SAR. Actual activities would need to be determined experimentally.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pentadecenones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmeilerlab.org This approach is invaluable for predicting the activity of novel compounds and for optimizing lead structures. frontiersin.org For pentadecenones, QSAR models can be developed by correlating various molecular descriptors (e.g., physicochemical properties, topological indices) with their experimentally determined biological activities. rjpbr.com
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A diverse set of pentadecenone derivatives with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the activity. nih.gov
Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.comresearchgate.net
Successful QSAR models for pentadecenones can provide quantitative insights into the structural requirements for activity, guiding the design of new analogs with improved properties.
Molecular Docking and Computational Chemistry in SAR Elucidation
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. openaccessjournals.comopenaccessjournals.com This technique is instrumental in elucidating the SAR of this compound derivatives by providing a three-dimensional visualization of the ligand-target interactions at an atomic level. nih.govmdpi.com By docking a series of pentadecenone analogs into the active site of a target protein, researchers can rationalize the observed SAR trends. pensoft.net
Key insights from molecular docking studies include:
Identifying the specific amino acid residues involved in binding.
Visualizing hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. plos.org
Explaining why certain structural modifications enhance or diminish activity.
Computational chemistry, encompassing methods like Density Functional Theory (DFT), can further refine the understanding of the electronic properties of the ligands, such as their molecular electrostatic potential, which influences how they interact with the protein's binding site. mdpi.com These computational approaches are powerful tools for understanding the molecular basis of activity and for the rational design of new compounds. mdpi.com
Rational Design and Synthesis of Optimized this compound Analogs
The culmination of SAR studies, QSAR modeling, and computational analyses is the rational design and synthesis of new, optimized analogs of this compound. rsc.orguran.ua This process involves a feedback loop where computational predictions guide synthetic efforts, and the experimental evaluation of new compounds refines the computational models. mdpi.com
The design process focuses on modifying the this compound scaffold to enhance its interaction with the biological target. This may involve:
Altering the position or geometry of the double bond.
Introducing or modifying functional groups to form additional favorable interactions. mdpi.com
Adjusting the length or saturation of the side chain to optimize hydrophobic interactions.
Once designed, these optimized analogs are synthesized in the laboratory. mdpi.com The synthetic routes are often designed to be efficient and flexible, allowing for the creation of a diverse library of compounds for further biological testing. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and is essential for developing potent and selective therapeutic agents based on the this compound structure. nih.gov
Ecological Roles and Environmental Interactions of Pentadec 10 En 2 One
Occurrence and Distribution in Natural Systems (Plants, Microbes, etc.)
Direct evidence documenting the natural occurrence of Pentadec-10-en-2-one is scarce. However, related C15 ketones and their precursors are found across various biological systems. For instance, the isomeric compound (Z)-pentadec-8-en-2-one has been reported in bacteria of the genus Flavobacterium. nih.gov
Long-chain aliphatic ketones are often derived from the metabolism of fatty acids or the degradation of other natural compounds. inchem.orgaimspress.com For example, pentadecylic acid (pentadecanoic acid), a saturated 15-carbon fatty acid, is a known constituent of dairy fat, ruminant meat, and certain plants and fish. wikipedia.org The related unsaturated fatty acid, pentadec-10-enoic acid, is also found in nature. It is plausible that this compound could arise as a minor metabolic byproduct in organisms that process these C15 fatty acids, although specific pathways have not been documented.
The table below summarizes the known occurrences of some related C15 compounds.
| Compound Name | Natural Source(s) |
| (Z)-Pentadec-8-en-2-one | Flavobacterium (bacterium) nih.gov |
| Pentadecanoic Acid | Dairy fat, ruminant meat, some fish and plants wikipedia.org |
| Anacardic Acid (a pentadecenyl salicylic (B10762653) acid) | Cashew nut shell (Anacardium occidentale) ontosight.ai |
| Pentadecane | Brown algae (e.g., Fucus virsoides) europa.eu |
Role as Semiochemicals or Signaling Molecules
Semiochemicals are chemical signals that carry information between organisms, mediating interactions that are fundamental to ecosystem function. sustainability-directory.comwikipedia.org These molecules can be classified based on whether the communication is within the same species (pheromones) or between different species (allelochemicals). wikipedia.orgplantprotection.pl While there is no specific research identifying this compound as a semiochemical, other long-chain ketones are known to play such roles in mammals and insects. nih.govresearchgate.net
Allelochemicals mediate communication between different species. wikipedia.org They are categorized as kairomones (benefit the receiver), allomones (benefit the emitter), or synomones (benefit both). wikipedia.org For example, volatile compounds released by plants can act as kairomones for herbivorous insects, helping them locate a food source. sustainability-directory.comnih.gov Conversely, these same compounds can act as synomones by attracting predators or parasitoids of the herbivores, thereby defending the plant. sustainability-directory.com The specific role, if any, of this compound in such interactions has not been determined.
Communication between kingdoms, such as between plants and microbes, is crucial for ecosystem health. Plants release a variety of compounds into the soil (root exudates) and air that influence the microbial communities around them. nih.gov These signals can attract beneficial microbes or deter pathogens. While the function of this compound in this context is unknown, related compounds like anacardic acid, which has a pentadecenyl chain, exhibit potent antimicrobial activity, suggesting a defensive role in the plant that produces them. ontosight.ai
Contribution to Ecological Connectivity and Ecosystem Function
Semiochemicals are key drivers of ecological connectivity, linking different trophic levels and mediating complex relationships within a food web. sustainability-directory.com They guide organisms to food, mates, and habitats, and help them avoid predators. sustainability-directory.complantprotection.pl The collective impact of these chemical conversations shapes community structure, species distribution, and critical ecosystem processes like pollination and nutrient cycling. sustainability-directory.comnumberanalytics.com Although the specific contribution of this compound is unknown, if it functions as a semiochemical, it would inherently be part of the chemical signaling landscape that maintains these ecological connections.
Environmental Fate and Biotransformation Pathways
The environmental fate of a chemical describes its transport and transformation in the air, water, and soil. For unsaturated ketones like this compound, the primary atmospheric degradation process is expected to be reactions with oxidants such as OH radicals. copernicus.orgacs.org
Biotransformation is the chemical modification of substances by living organisms. nih.gov In general, aliphatic ketones can be metabolized by microorganisms through several pathways. aimspress.commontana.edu A common pathway involves the reduction of the ketone to a secondary alcohol, which can then be further processed. inchem.orginchem.org Another pathway involves oxidation at the carbon adjacent to the carbonyl group or via a Baeyer-Villiger monooxygenase, which converts the ketone into an ester that can be subsequently hydrolyzed. aimspress.comresearchgate.net
The table below outlines general biotransformation reactions relevant to aliphatic ketones.
| Transformation Type | Description |
| Reduction | The ketone group (C=O) is reduced to a secondary alcohol (-CH-OH). This is a principal pathway in many organisms. inchem.orginchem.org |
| Oxidation | Enzymes can oxidize the ketone, often leading to the formation of an ester via Baeyer-Villiger oxidation, which is then broken down further. aimspress.com |
| Conjugation | The molecule (or its reduced alcohol form) is combined with a polar molecule like glucuronic acid or glutathione (B108866) to increase water solubility and facilitate excretion. inchem.org |
| Atmospheric Degradation | In the atmosphere, reaction with OH radicals is a major removal process for unsaturated ketones. acs.org |
Impact on Biodiversity and Ecosystem Health
The impact of a specific chemical on biodiversity depends on its concentration, persistence, and biological activity. Semiochemicals, by their nature, influence biodiversity by mediating species interactions. numberanalytics.com Their use in pest management, for example, is considered environmentally friendly because they are target-specific and non-toxic, thus preserving non-target species. europa.euwikipedia.org However, other chemical compounds can have negative effects. For instance, some phytotoxins produced by plants for defense can act as environmental micropollutants if they persist. naturalproducts.net Without specific ecotoxicological data, the impact of this compound on biodiversity and ecosystem health remains speculative.
Potential Applications of Pentadec 10 En 2 One in Research and Industry
Development of Agro-chemicals (e.g., Bio-pesticides, Herbicides)
While direct studies on the agrochemical properties of Pentadec-10-en-2-one are scarce, the activity of related long-chain ketones suggests it could be a candidate for investigation. For instance, a patent for herbicidal pyrones lists pentadec-3-en-2-one, a structural isomer of the target compound, as a component in herbicidal formulations. google.com This indicates that the pentadecenone scaffold may possess phytotoxic properties worth exploring.
Biological pesticides, which include naturally derived chemical compounds, are gaining traction as alternatives to synthetic pesticides. oecd.orgwikipedia.org These "biopesticides" often originate from plants or microorganisms and can offer more targeted activity and better biodegradability. oecd.org Compounds like 6-pentyl-2H-pyran-2-one, derived from Trichoderma species, are known for their biological activities. oecd.org Given that related ketones are found in nature, such as in brown algae, this compound could be investigated as a potential natural biopesticide or herbicide. mdpi.commdpi.com
Table 1: Comparison of this compound with a Related Herbicidal Compound
| Compound Name | Molecular Formula | Chemical Structure | Relevance |
|---|---|---|---|
| This compound | C₁₅H₂₈O | CH₃(CH₂)₃CH=CH(CH₂)₇C(O)CH₃ | Target compound of interest. |
| Pentadec-3-en-2-one | C₁₅H₂₈O | CH₃(CH₂)₁₀CH=CHC(O)CH₃ | Structural isomer cited in a patent for herbicidal compositions. google.com |
Applications in Food Science and Preservation
There is currently no documented use of this compound as a food additive or preservative. The safety and efficacy of any new substance must be rigorously evaluated before it can be considered for use in food. europa.eu
However, the field of food science continually explores natural compounds for roles in preservation and flavoring. mdpi.com Preservatives act by inhibiting the growth of microorganisms like bacteria and mold or by preventing chemical degradation such as oxidation. eufic.org Many natural compounds, including organic acids and plant-derived essential oils, are used for this purpose. mdpi.comeufic.orgvitabalans.fi
Ketones are a significant class of volatile organic compounds that contribute to the aroma and flavor of many foods. For example, ketones are key aroma components in various fruits, cheeses, and cooked meats. Given its structure, this compound is likely a volatile compound with a distinct aroma. Its potential as a novel flavoring agent is an area that could be explored, pending comprehensive safety assessments.
Use as Chemical Probes in Biological Research
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target. thermofisher.comnih.gov High-quality probes are essential tools for validating the function of proteins and understanding their role in disease, which can guide drug discovery efforts. thermofisher.comunc.edu Key characteristics of a useful chemical probe include high potency, selectivity for its intended target, and cell permeability. nih.gov
Currently, there is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe. The development of a chemical probe is a rigorous process that involves extensive chemical synthesis and biological characterization to ensure it meets the stringent criteria required for reliably interrogating biological systems. unc.edueubopen.org
Table 2: Essential Criteria for a High-Quality Chemical Probe
| Criterion | Description | Reference |
|---|---|---|
| Defined Mechanism of Action | The probe must have a well-characterized interaction with its intended molecular target. | thermofisher.com |
| High Selectivity | It should interact with the intended target and have minimal off-target effects that could confound results. | thermofisher.comunc.edu |
| Cellular Activity | The probe must be able to enter cells and engage its target in a cellular environment to be useful for biological studies. | unc.edu |
| Availability | A quality probe and its associated data should be accessible to the research community to ensure reproducibility. | thermofisher.comeubopen.org |
Role as Precursors in Fine Chemical Synthesis
In chemical manufacturing, a precursor is a compound that participates in a chemical reaction that produces another, often more complex, compound. rsc.org Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals or specialty polymers. mdpi.comwarwick.ac.uk Natural products are often valuable precursors due to their unique and complex chemical scaffolds. ajol.info For example, components of Cashew Nut Shell Liquid are used as starting materials for synthesizing other valuable chemicals. ajol.info
The use of this compound as a precursor in fine chemical synthesis has not been specifically reported. However, its chemical structure contains two key reactive sites: the ketone group and the carbon-carbon double bond. These functional groups are versatile handles for a wide range of chemical transformations, including:
Oxidation or reduction of the ketone to an alcohol or other functional groups.
Addition reactions across the double bond (e.g., hydrogenation, halogenation, epoxidation).
Ozonolysis to cleave the double bond and form smaller, functionalized molecules.
Theoretically, this compound could serve as a synthon for producing fragrances, surfactants, or other specialty chemicals, but such pathways remain speculative without dedicated research.
Emerging Industrial Applications (Non-Biomedical)
While direct industrial uses of this compound are not established, the applications of highly similar molecules point toward potential opportunities, particularly in the fragrance industry. A U.S. patent describes the use of pentadec-10-en-15-olide, a macrocyclic lactone with the same carbon chain length and double bond position, as a perfuming ingredient with a desirable musky and animalic character. google.com Although the functional group is different (a lactone versus a ketone), the shared structural backbone suggests that this compound might also possess unique and potentially valuable olfactory properties.
Furthermore, structurally related ketones and alkenes, such as 6,10,14-trimethylpentadecan-2-one (B131137) and pentadec-1-ene, have been identified as volatile organic compounds in marine organisms like the brown alga Halopteris scoparia. mdpi.com Such natural products can be of interest as semiochemicals (chemicals used for communication between organisms) or as biomarkers. The investigation of natural volatile compounds is an emerging area with potential applications in environmental monitoring and chemical ecology.
Table 3: Comparison of this compound with a Structurally Related Fragrance Compound
| Compound Name | Molecular Formula | Functional Group | Reported Application | Reference |
|---|---|---|---|---|
| This compound | C₁₅H₂₈O | Ketone | None reported |
| Pentadec-10-en-15-olide | C₁₅H₂₆O₂ | Lactone (cyclic ester) | Perfuming ingredient | google.com |
Future Research Directions and Challenges in Pentadec 10 En 2 One Studies
Elucidation of Complete Biosynthetic Pathways
A primary challenge in the study of Pentadec-10-en-2-one is the incomplete understanding of its biosynthesis in various organisms. While it is known to be a component of certain plant and insect systems, the precise enzymatic steps and genetic regulation leading to its formation are not fully elucidated. researchgate.netfraunhofer.de Future research should focus on identifying and characterizing the enzymes, such as fatty acid desaturases and enzymes involved in chain shortening and ketogenesis, that are responsible for its synthesis. researchgate.net The use of heterologous expression systems, like yeast or other microbial hosts, could be instrumental in reconstituting and studying these pathways. researchgate.netnih.gov Unraveling the complete biosynthetic pathway will not only provide fundamental knowledge but also pave the way for biotechnological production of this compound. google.com
Discovery of Novel Biological Activities and Mechanisms
Current knowledge of the biological activities of this compound is still nascent. While some studies have pointed towards its involvement in plant defense or as a potential pheromone component, a comprehensive screening for its biological effects is lacking. Future investigations should aim to uncover novel pharmacological and ecological activities. This includes, but is not limited to, exploring its potential as an antimicrobial, anti-inflammatory, or cytotoxic agent. nih.govmdpi.com Furthermore, understanding the molecular mechanisms underlying any observed bioactivity is crucial. This involves identifying its cellular targets and signaling pathways. nih.govabu.edu.ng Such studies could reveal new therapeutic or agricultural applications for this compound and its derivatives. researchgate.net
Development of Advanced Analytical Platforms for Comprehensive Profiling
The accurate detection and quantification of this compound in complex biological matrices present a significant analytical challenge. Its volatility and potential for isomerization require sophisticated analytical techniques. Future research should focus on developing and optimizing advanced analytical platforms, such as multidimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) and comprehensive two-dimensional liquid chromatography (LCxLC), for its comprehensive profiling. mdpi.commdpi.com The use of high-resolution mass spectrometry (HRMS) can aid in the unambiguous identification and structural elucidation of isomers and related metabolites. researchgate.net Developing standardized and validated analytical methods is essential for reliable quantification and comparative studies across different biological systems.
Sustainable and Scalable Synthetic Strategies
While this compound can be isolated from natural sources, the yields are often low and variable. Chemical synthesis provides an alternative, but current methods may not be environmentally friendly or scalable. A key future direction is the development of sustainable and scalable synthetic strategies. scielo.br This includes exploring biocatalytic and chemoenzymatic routes that utilize enzymes or whole-cell systems for specific transformations, offering higher selectivity and milder reaction conditions. scielo.br Green chemistry principles should be integrated into synthetic designs to minimize waste and energy consumption. The development of efficient and economical synthetic routes is paramount for producing sufficient quantities of this compound for extensive biological testing and potential commercial applications.
In-depth Ecological Impact Assessments and Environmental Monitoring
As a naturally occurring semiochemical, this compound plays a role in ecological interactions. However, the full extent of its ecological impact is not well understood. In-depth ecological impact assessments are necessary to evaluate its effects on non-target organisms and ecosystem dynamics. researchgate.neteianz.org This is particularly important if it is considered for use in agricultural applications, such as pest management. Furthermore, the development of sensitive and reliable methods for environmental monitoring is crucial to track its fate and persistence in different environmental compartments. croneri.co.ukresearchgate.net Understanding its ecological footprint will ensure its safe and responsible use. ksu.edu.sa
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
